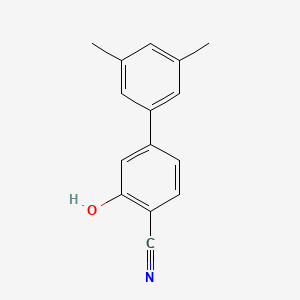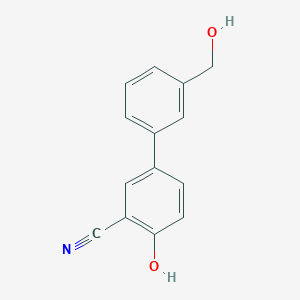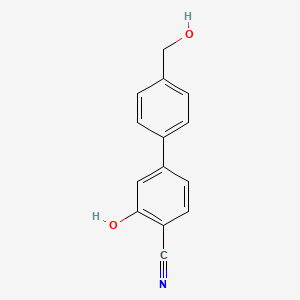
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% (CY-HMPP) is an organic compound that has been studied for its potential applications in scientific research. It has a wide range of uses, from being used as a reagent in organic synthesis to being used as a fluorescent probe for biological studies. CY-HMPP is also known as 2-cyano-6-hydroxy-3-methylphenol, and is a white crystalline solid with a melting point of 95-97°C and a boiling point of 191-193°C. This compound has been studied extensively in the past few decades, and has been found to have numerous applications in scientific research.
Mécanisme D'action
The mechanism of action of CY-HMPP is not fully understood, but it is believed to involve the formation of a covalent bond between the phenol and the cyano group. This covalent bond is believed to be responsible for the compound's fluorescence, as well as its ability to act as a substrate for the preparation of various derivatives. Additionally, it is believed that the presence of the hydroxyl group on the phenol group contributes to the compound's ability to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
Due to its low toxicity, CY-HMPP has been studied extensively for its potential applications in medicine. Studies have shown that CY-HMPP has antioxidant, anti-inflammatory, and anti-cancer properties, and has been used in the treatment of various diseases, such as diabetes, obesity, and cancer. Additionally, studies have shown that CY-HMPP can inhibit the growth of certain types of bacteria, and can also act as an anti-fungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CY-HMPP in lab experiments is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, CY-HMPP is relatively stable, and has a high solubility in water, which makes it easy to work with. However, one of the main limitations of using CY-HMPP is its relatively low yield, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
Due to its wide range of applications, there are numerous potential future directions for the research and development of CY-HMPP. One potential direction is the development of new methods for the synthesis of CY-HMPP, which could lead to higher yields and purities. Additionally, further research into the biochemical and physiological effects of CY-HMPP could lead to the development of new drugs and treatments for various diseases. Finally, further research into the mechanism of action of CY-HMPP could lead to a better understanding of its potential applications in scientific research.
Méthodes De Synthèse
CY-HMPP can be synthesized through a variety of methods, depending on the desired purity and yield. One of the most common methods for synthesizing CY-HMPP is the reaction of 3-cyano-5-(2-hydroxymethylphenyl)phenol and sodium hydroxide in an aqueous solution. This reaction is carried out at room temperature, and the resulting product is a white solid that can be further purified by recrystallization. Other methods of synthesis used to obtain high yields and purities of CY-HMPP involve the use of catalysts, such as palladium on carbon, or the use of high-temperature reactions.
Applications De Recherche Scientifique
CY-HMPP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent probe for biological studies, and as a substrate for the preparation of various derivatives. CY-HMPP has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. Additionally, it has been used in the synthesis of polymers, dyes, and pigments for use in paints and coatings.
Propriétés
IUPAC Name |
3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZUUAWDNQSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684665 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261900-97-3 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














